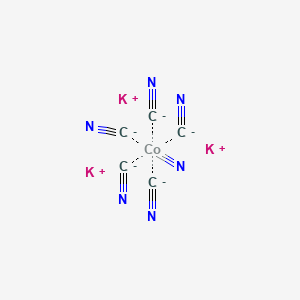![molecular formula C16H17ClN2O3 B12511833 {1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate](/img/structure/B12511833.png)
{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, an oxazole ring, and a methylbutanoate moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Methylbutanoate Moiety: The final step involves the esterification of the oxazole derivative with 3-methylbutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its distinct functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
{1-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate: Similar structure but with a bromine atom instead of chlorine.
{1-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in {1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from its analogs and useful in specific applications where such reactivity is desired.
Properties
Molecular Formula |
C16H17ClN2O3 |
|---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
[1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-methylbutanoate |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(2)8-16(20)22-18-11(3)15-9-14(19-21-15)12-4-6-13(17)7-5-12/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
CNTLQORAUXGBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)ON=C(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)
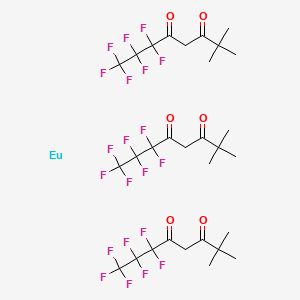
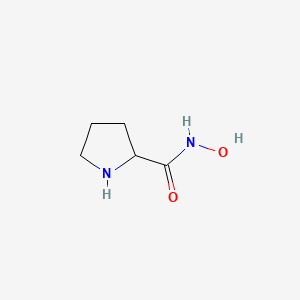

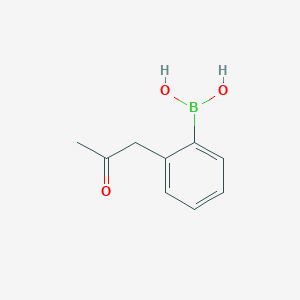
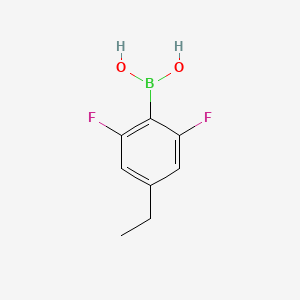
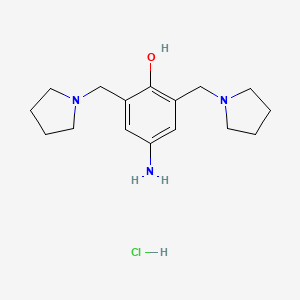
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
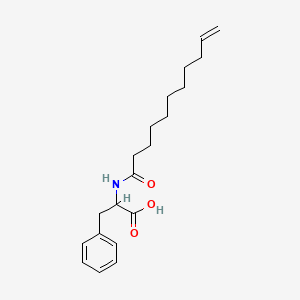
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
